

A Comparative Guide to DREADD Agonists: CNO and Its Alternatives

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Compound of Interest		
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For researchers, scientists, and drug development professionals, selecting the appropriate agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) is a critical experimental decision. This guide provides an objective comparison of the prototypical agonist, Clozapine-N-oxide (CNO), with its newer alternatives, including Compound 21 (C21), JHU37160, and Perlapine. We present a comprehensive overview of their performance based on experimental data, detailing their potency, pharmacokinetics, and off-target effects.

Introduction to DREADD Technology

DREADDs are a powerful chemogenetic tool that allows for the remote and precise control of cellular signaling pathways in living organisms. These engineered G protein-coupled receptors (GPCRs) are unresponsive to their endogenous ligands but can be activated by specific, otherwise pharmacologically inert, small molecules. This technology has revolutionized neuroscience and other fields by enabling researchers to selectively activate or inhibit specific cell populations and dissect their roles in complex biological processes.

The most commonly used DREADDs are derived from human muscarinic acetylcholine receptors and are designed to couple to different G protein signaling pathways: Gq, Gi, and Gs. The choice of DREADD and its activating agonist is paramount for the successful and accurate interpretation of experimental results.

The Agonists: A Head-to-Head Comparison



While CNO has been the most widely used DREADD agonist, concerns about its in vivo properties have led to the development of several alternative compounds. Here, we compare the key characteristics of CNO, Compound 21, JHU37160, and Perlapine.

Quantitative Performance Data

The following tables summarize the in vitro potency (EC50 and Ki values) of the different DREADD agonists at the most commonly used Gq-coupled (hM3Dq) and Gi-coupled (hM4Di) DREADDs. Lower EC50 and Ki values indicate higher potency and affinity, respectively.

Table 1: In Vitro Potency (EC50) of DREADD Agonists (in nM)

Agonist	hM3Dq	hM4Di
CNO	~6.0 - 8.1	-
Compound 21	~1.7	-
JHU37160	18.5	0.2
Perlapine	2.8	-

Data compiled from multiple sources. Note that EC50 values can vary depending on the specific assay conditions.

Table 2: In Vitro Affinity (Ki) of DREADD Agonists (in nM)

Agonist	hM3Dq	hM4Di
JHU37160	1.9	3.6

Data for CNO, Compound 21, and Perlapine Ki values at these specific DREADDs were not consistently available in the reviewed literature.

Key Considerations for Agonist Selection

Clozapine-N-oxide (CNO): The Classic Agonist with a Caveat



CNO has been the traditional choice for DREADD activation. However, a significant drawback is its in vivo conversion to clozapine, an atypical antipsychotic with its own psychoactive effects and a high affinity for various native receptors.[1][2] This back-metabolism can confound experimental results, making it crucial to include proper control groups.[1]

Compound 21 (C21): An Alternative with Improved Properties

Compound 21 was developed to address the limitations of CNO. It does not metabolize to clozapine and exhibits good brain penetrability.[3] While it has a higher affinity for hM3Dq than CNO, it has been reported to have off-target effects at higher concentrations.[4][5]

JHU37160: A High-Potency, Brain-Penetrant Agonist

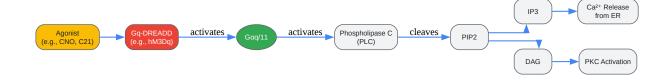
JHU37160 is a newer generation DREADD agonist characterized by its high potency and excellent brain penetration.[6] It shows high affinity for both hM3Dq and hM4Di DREADDs.[7] However, some studies suggest that high doses of JHU37160 may induce off-target behavioral effects, such as anxiety-like behavior in rats.[8][9]

Perlapine: A Potent Agonist with a Different Profile

Perlapine is another potent DREADD agonist that does not convert to clozapine. It displays high selectivity for hM3Dq over the native M3 receptor.

DREADD Signaling Pathways

The activation of DREADDs by an agonist initiates specific intracellular signaling cascades, depending on the G protein they are coupled to. The following diagrams illustrate the canonical Gq, Gi, and Gs signaling pathways.



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Gq-DREADD Signaling Pathway



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Gi-DREADD Signaling Pathway



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Gs-DREADD Signaling Pathway

Experimental Protocols

Detailed and rigorous experimental design is crucial for obtaining reliable and reproducible results with DREADD technology. Below are generalized protocols for in vitro and in vivo DREADD activation.

In Vitro DREADD Activation Assay (Calcium Flux)

This protocol describes a typical in vitro functional assay to measure the activation of Gq-coupled DREADDs by monitoring intracellular calcium mobilization.

- Cell Culture and Transfection:
 - Culture a suitable cell line (e.g., HEK293T) in appropriate media.
 - Transfect the cells with a plasmid encoding the Gq-DREADD of interest (e.g., hM3Dq).
 Co-transfection with a fluorescent calcium indicator (e.g., GCaMP) can also be performed.
- Cell Plating:
 - Plate the transfected cells into a 96-well plate at an appropriate density and allow them to adhere overnight.



· Calcium Indicator Loading:

If a calcium indicator was not co-transfected, load the cells with a calcium-sensitive dye
 (e.g., Fluo-4 AM) according to the manufacturer's instructions.

Agonist Preparation:

- Prepare a stock solution of the DREADD agonist (CNO, C21, etc.) in a suitable solvent (e.g., DMSO).
- Prepare a serial dilution of the agonist in a physiological buffer to create a dose-response curve.

· Assay and Data Acquisition:

- Use a fluorescence plate reader to measure the baseline fluorescence of the cells.
- Add the different concentrations of the agonist to the wells.
- Immediately begin recording the fluorescence intensity over time to capture the calcium transient.

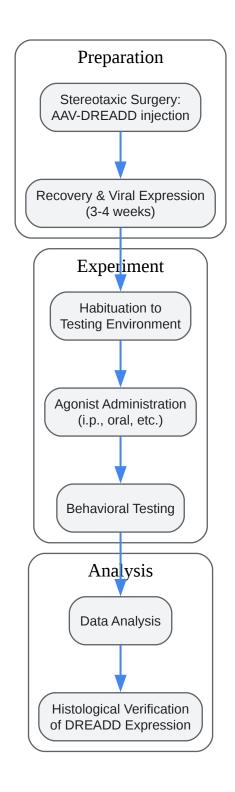
Data Analysis:

- Calculate the change in fluorescence from baseline for each well.
- Plot the peak fluorescence change against the agonist concentration and fit the data to a dose-response curve to determine the EC50.

In Vivo DREADD Agonist Administration and Behavioral Testing

This protocol outlines a general workflow for in vivo DREADD experiments in rodents.





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General In Vivo DREADD Experimental Workflow

• DREADD Expression:



- Deliver a viral vector (e.g., AAV) encoding the DREADD of interest into the target brain region of the experimental animal via stereotaxic surgery.
- Allow sufficient time (typically 3-4 weeks) for viral expression and recovery from surgery.

Habituation:

 Habituate the animals to the experimental procedures and testing environment to minimize stress-induced confounding variables.

Agonist Administration:

- Dissolve the DREADD agonist in a vehicle solution (e.g., saline or DMSO/saline).
- Administer the agonist via the desired route (e.g., intraperitoneal injection, oral gavage, or in drinking water). The dose and timing of administration should be optimized based on the specific agonist and experimental question.[10][11]

Behavioral Testing:

Conduct the behavioral paradigm at the appropriate time point after agonist administration,
 considering the pharmacokinetic profile of the chosen agonist.

• Control Groups:

- It is essential to include appropriate control groups, such as:
 - Animals expressing the DREADD but receiving a vehicle injection.
 - Animals not expressing the DREADD but receiving the agonist injection (to control for off-target effects).
 - Animals expressing a reporter protein (e.g., mCherry) instead of the DREADD and receiving the agonist.

Histological Verification:

• At the conclusion of the experiment, perfuse the animals and collect the brain tissue.



 Perform immunohistochemistry to verify the correct location and expression of the DREADD construct.

Conclusion and Recommendations

The choice of a DREADD agonist is a critical step in designing a successful chemogenetic experiment. While CNO has been instrumental in the development of DREADD technology, its back-metabolism to clozapine necessitates careful consideration and the use of rigorous controls. Newer agonists like Compound 21, JHU37160, and Perlapine offer significant advantages, including the absence of clozapine conversion and improved pharmacokinetic profiles.

For experiments where off-target effects of clozapine are a major concern, Compound 21, JHU37160, or Perlapine are recommended alternatives to CNO. However, it is crucial to be aware of the potential for off-target effects with these newer compounds, especially at higher doses. Therefore, dose-response studies and the inclusion of appropriate control groups remain essential for all DREADD experiments, regardless of the agonist used.

Ultimately, the optimal DREADD agonist will depend on the specific experimental question, the target cell population, and the desired temporal dynamics of neuronal modulation. By carefully considering the properties of each agonist and employing a well-controlled experimental design, researchers can harness the full power of DREADD technology to advance our understanding of complex biological systems.

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